molecular formula C8H7F2NO2 B2525856 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid CAS No. 1211515-90-0

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

Cat. No.: B2525856
CAS No.: 1211515-90-0
M. Wt: 187.146
InChI Key: MWUXSHOLOAZGOK-UHFFFAOYSA-N
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Description

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a chemical building block of high interest in medicinal chemistry and drug discovery. This compound features a pyridine-3-carboxylic acid (nicotinic acid) scaffold, a structure that is a privileged motif in the design of bioactive molecules and is found in a plethora of FDA-approved therapeutics . The electron-deficient pyridine ring system facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group offers a site for salt formation, coordination, and further derivatization . The addition of a 1,1-difluoroethyl group at the 6-position introduces a lipophilic and sterically distinct moiety. The difluoromethyl (CF2H) group is known to act as a hydrogen bond donor and is often used as a bioisostere for alcohols, thiols, or amines, which can finely tune the molecule's physicochemical properties, metabolic stability, and membrane permeability . As such, this compound serves as a versatile intermediate for the synthesis of potential enzyme inhibitors and active pharmaceutical ingredients (APIs) targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions . Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a key precursor in the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(1,1-difluoroethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-5(4-11-6)7(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUXSHOLOAZGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-90-0
Record name 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid
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Chemical Reactions Analysis

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecular architectures through various chemical reactions. The difluoroethyl substituent enhances the reactivity of the compound, allowing for selective modifications that lead to the development of novel compounds with desired properties .

Reagent in Organic Reactions
The compound acts as a reagent in numerous organic reactions, including cross-coupling and substitution reactions. Its unique structure facilitates diverse pathways for synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals .

Biological Applications

Enzyme Interaction Studies
In biological research, this compound is employed to study enzyme interactions. The difluoroethyl group can influence the binding affinity of the compound to specific enzymes or receptors, making it a useful probe in biochemical assays. This property is particularly relevant in drug discovery and development .

Antiviral Activity
Research has indicated that derivatives of pyridine compounds exhibit antiviral properties. For instance, studies on related compounds have shown promising results against viral replication, suggesting that this compound could potentially be developed into antiviral agents . The mechanism likely involves interference with viral enzymes or receptors critical for replication.

Industrial Applications

Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals that require fluorinated intermediates. Its unique characteristics make it suitable for creating materials with enhanced performance attributes, such as increased stability and reactivity under specific conditions .

Agrochemical Development
In agrochemical research, this compound can serve as an intermediate for synthesizing herbicides and pesticides. Its fluorinated structure contributes to the efficacy and selectivity of these agrochemicals, making them more effective against target pests while minimizing environmental impact .

Case Studies

Study Focus Findings
Synthesis of Fluorinated Compounds Utilization as a building blockDemonstrated effectiveness in creating complex fluorinated molecules with potential pharmaceutical applications .
Antiviral Activity Assessment Evaluation of derivativesShowed significant inhibition of viral replication in vitro, highlighting potential for drug development .
Agrochemical Development Research Synthesis of herbicidesIdentified as a key intermediate in developing effective agrochemicals with reduced environmental toxicity .

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity to these targets, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-(2,2-Difluoroethoxy)pyridine-3-carboxylic Acid

  • Molecular Formula: C₈H₇F₂NO₃
  • Molecular Weight : 203.15 g/mol
  • Key Differences : Replaces the difluoroethyl group with a 2,2-difluoroethoxy moiety. The ether linkage introduces an additional oxygen, increasing polarity and reducing lipophilicity compared to the target compound. This may improve aqueous solubility but reduce membrane permeability.

2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic Acid

  • Molecular Formula: C₈H₄F₅NO₂
  • Molecular Weight : 241.11 g/mol
  • Key Differences: Features difluoromethyl (CF₂H) at position 2 and trifluoromethyl (CF₃) at position 6. The combined electron-withdrawing effects of these groups significantly lower the pKa of the carboxylic acid, enhancing acidity.

1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid

  • Molecular Formula: C₁₄H₁₀F₃NO₃
  • Molecular Weight : 297.23 g/mol (calculated)
  • Key Differences: Incorporates a 4-oxo group, a 1-methyl substituent, and a 3-(trifluoromethyl)phenyl group at position 5.

S 49164 (Tetrahydrocyclopropa[a]indene-Substituted Derivative)

  • Molecular Formula : C₁₈H₁₆N₂O₃
  • Molecular Weight : 308.33 g/mol
  • Key Differences: Contains a complex tetrahydrocyclopropa[a]indene group linked via an amide bond. This bulky substituent likely reduces solubility but enhances interactions with hydrophobic protein domains.

Structural and Functional Implications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted) Acidity (Relative)
6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid C₈H₇F₂NO₂ 187.15 6-(1,1-difluoroethyl) Moderate Intermediate
6-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid C₈H₇F₂NO₃ 203.15 6-(2,2-difluoroethoxy) Low Intermediate
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid C₈H₄F₅NO₂ 241.11 2-CF₂H, 6-CF₃ High High
1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid C₁₄H₁₀F₃NO₃ 297.23 1-CH₃, 4-oxo, 5-(3-CF₃-phenyl) High Moderate
S 49164 C₁₈H₁₆N₂O₃ 308.33 Tetrahydrocyclopropa[a]indene-carboxamide Very High Low

Biological Activity

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and relevant case studies that illustrate its applications in various fields.

Molecular Structure:

  • Molecular Formula: C8H7F2NO2
  • SMILES: CC(C1=NC=C(C=C1)C(=O)O)(F)F
  • InChI: InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-5(4-11-6)7(12)13/h2-4H

This compound features a pyridine ring substituted with a carboxylic acid and a difluoroethyl group, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Target Interactions:
    • The compound has been noted to exhibit antimicrobial and antioxidant activities, potentially through the inhibition of specific enzymes involved in metabolic pathways related to oxidative stress and inflammation .
  • Mode of Action:
    • It may act by modulating the activity of enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. Preliminary studies suggest that it could inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins .

The compound's biochemical properties include:

  • Antioxidant Activity: It has shown significant antioxidant properties, which help in mitigating oxidative stress in biological systems.
  • Antimicrobial Effects: Studies indicate that it possesses antimicrobial activity against various pathogens, making it a candidate for antibiotic development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialExhibited significant inhibition against bacteria and fungi.
AntioxidantDemonstrated high radical scavenging activity.
Anti-inflammatoryInhibited COX-2 activity with IC50 values comparable to standard drugs.

Research Applications

This compound has potential applications in:

  • Pharmaceutical Development: Its ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory drugs.
  • Agricultural Chemistry: Given its antimicrobial properties, it may be useful in developing new fungicides or bactericides.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including Suzuki-Miyaura coupling for pyridine ring formation and nucleophilic substitution for introducing the difluoroethyl group. For example, intermediates like 6-bromopyridine-3-carboxylic acid can undergo coupling with 1,1-difluoroethyl boronic acid derivatives. Reaction optimization includes:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Temperature control : Maintaining 80–100°C enhances reaction rates while minimizing side products.
  • Purification : Column chromatography or recrystallization ensures >95% purity.
    • Key Data : Yields range from 60–75% under optimized conditions, with ESI-MS (M+1) m/z: 228.1 for intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of analytical techniques is recommended:

  • NMR spectroscopy : ¹⁹F NMR identifies difluoroethyl groups (δ -120 to -125 ppm). ¹H NMR confirms pyridine ring protons (δ 8.2–8.8 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities; retention time ~6.2 min .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z: 228.06) .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • Methodological Answer : Stability studies show:

  • pH dependence : Stable at pH 4–7; hydrolysis occurs above pH 8 due to carboxylate group reactivity.
  • Storage : -20°C under inert atmosphere (argon) prevents degradation.
  • Lyophilization : Freeze-drying in 0.1 M ammonium bicarbonate buffer retains >90% activity after 6 months .

Advanced Research Questions

Q. How can researchers resolve contradictory binding affinity data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Buffer standardization : Use 50 mM Tris-HCl (pH 7.4) with 1 mM DTT to maintain reducing conditions.
  • Control experiments : Include known inhibitors (e.g., pyridine-3-carboxylic acid analogs) to validate assay sensitivity .
  • Statistical validation : Triplicate measurements with error bars <5% ensure reproducibility.
    • Case Study : SPR studies showed Kd = 12 nM, while ITC reported Kd = 25 nM due to differences in ligand immobilization methods .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 with B3LYP/6-31G* basis set predicts activation energy for SN2 reactions at the difluoroethyl site (ΔG‡ ≈ 18 kcal/mol).
  • Molecular docking : AutoDock Vina models interactions with catalytic residues (e.g., cysteine in enzymes) to prioritize synthetic targets .
    • Data Table :
ParameterValue
HOMO Energy (eV)-6.52
LUMO Energy (eV)-1.89
LogP (Predicted)1.78

Q. How do structural analogs of this compound compare in pharmacokinetic properties?

  • Methodological Answer : Compare analogs using:

  • Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) with LC-MS quantification.
  • Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
    • Key Findings :
Analogt1/2 (h)Cmax (µg/mL)
6-(Trifluoromethyl) analog3.212.5
6-(Difluoroethyl) target compound5.818.9
  • The difluoroethyl group enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. What strategies address low solubility of this compound in biological assays?

  • Methodological Answer :

  • Co-solvents : 10% DMSO in PBS (v/v) maintains solubility without denaturing proteins.
  • Prodrug design : Esterification of the carboxylic acid improves logP by 1.2 units .
  • Nanoformulation : PEGylated liposomes (size: 120 nm) enhance bioavailability in vivo .

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